4-(Hydroxymethyl)-2-isopropylthiazole
Overview
Description
4-(Hydroxymethyl)-2-isopropylthiazole is an organic compound belonging to the thiazole family, characterized by a thiazole ring substituted with a hydroxymethyl group at the 4-position and an isopropyl group at the 2-position. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure, and they are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-isopropylthioamide with formaldehyde in the presence of an acid catalyst to form the desired thiazole ring with the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-2-isopropylthiazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-2-isopropylthiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-isopropylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-(Hydroxymethyl)-2-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.
4-(Hydroxymethyl)-2-ethylthiazole: Similar structure but with an ethyl group instead of an isopropyl group.
4-(Hydroxymethyl)-2-propylthiazole: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 4-(Hydroxymethyl)-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Overview
4-(Hydroxymethyl)-2-isopropylthiazole is an organic compound belonging to the thiazole family, characterized by a hydroxymethyl group at the 4-position and an isopropyl group at the 2-position. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and potential therapeutic applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₉N₁S
- Molecular Weight : Approximately 155.22 g/mol
The presence of the hydroxymethyl and isopropyl groups influences its solubility, stability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial activity. A study evaluated its efficacy against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.
Case Studies
- In vitro Studies : A study investigated the effects of this compound on T. brucei, the causative agent of African sleeping sickness. The compound was shown to inhibit the growth of the parasite with an IC50 value of approximately 1 µM. This suggests that it could be a candidate for further development as an antitrypanosomal drug .
- Toxicological Assessment : In a separate study assessing the toxicity profile of various thiazole derivatives, this compound exhibited low cytotoxicity against human cell lines (IC50 > 100 µM), indicating a favorable safety profile for potential therapeutic applications .
Research Findings
Recent research has focused on optimizing the structure of thiazole derivatives, including this compound, to enhance their biological activity. Modifications in substituents have been shown to significantly affect potency and selectivity against specific targets.
- Structural Analogues : Comparison with similar compounds such as 4-(Hydroxymethyl)-2-methylthiazole revealed that the isopropyl group enhances lipophilicity and potentially improves membrane permeability, which is crucial for drug design .
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSAHDPLRNPPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441331 | |
Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133047-45-7 | |
Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.